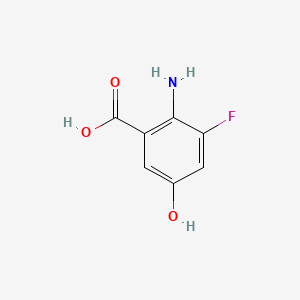
3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-aminoxy-PEG4-acid: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a tert-butoxycarbonyl (Boc)-protected aminooxy group and a terminal carboxylic acid. This compound is designed to connect two essential ligands crucial for forming PROTAC molecules, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-aminoxy-PEG4-acid involves the protection of the aminooxy group with a Boc group and the attachment of a PEG4 spacer. The terminal carboxylic acid is reactive with primary amine groups in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond .
Industrial Production Methods: Industrial production of Boc-aminoxy-PEG4-acid typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and purification steps to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-aminoxy-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid reacts with primary amines to form amide bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the aminooxy group.
Common Reagents and Conditions:
Deprotection Agents: Trifluoroacetic acid (TFA) is used to remove the Boc group.
Major Products:
Amide Bonds: Formed by the reaction of the terminal carboxylic acid with primary amines.
Aminooxy Compounds: Obtained after deprotection of the Boc group.
Applications De Recherche Scientifique
Boc-aminoxy-PEG4-acid is widely used in scientific research, particularly in the development of PROTACs
Mécanisme D'action
Boc-aminoxy-PEG4-acid functions as a linker in PROTACs, which are designed to degrade target proteins selectively. The mechanism involves:
Binding to E3 Ubiquitin Ligase: One ligand of the PROTAC binds to an E3 ubiquitin ligase.
Binding to Target Protein: The other ligand binds to the target protein.
Ubiquitination and Degradation: The PROTAC brings the target protein and E3 ligase into proximity, leading to ubiquitination of the target protein and its subsequent degradation by the proteasome
Comparaison Avec Des Composés Similaires
Aminoxy-PEG4-acid: Similar structure but lacks the Boc protection group.
t-Boc-Aminooxy-PEG4-acid: Another variant with a different protecting group.
Uniqueness: Boc-aminoxy-PEG4-acid is unique due to its Boc-protected aminooxy group, which provides stability and allows for selective deprotection under mild conditions. This makes it highly suitable for use in PROTAC synthesis and other applications requiring precise control over functional group reactivity .
Propriétés
Formule moléculaire |
C16H30NO9- |
|---|---|
Poids moléculaire |
380.41 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C16H31NO9/c1-16(2,3)26-15(20)17-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)/p-1 |
Clé InChI |
BIEZFNFAJFPHST-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-](/img/structure/B14785829.png)
![Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14785830.png)

![[3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B14785833.png)

![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B14785843.png)

![2-[(6aR)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6a,7,8,9,11-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B14785852.png)


![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B14785899.png)



